molecular formula C21H22N4O3S B11642005 (5Z)-1-acetyl-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

(5Z)-1-acetyl-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B11642005
M. Wt: 410.5 g/mol
InChI Key: YSUSOZARZSVROM-PDGQHHTCSA-N
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Description

(5Z)-1-ACETYL-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of (5Z)-1-ACETYL-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves several steps, starting with the preparation of the quinoline derivative, followed by the formation of the imidazolidinone ring. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions such as refluxing in organic solvents or using microwave irradiation to accelerate the reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-1-ACETYL-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-1-ACETYL-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar compounds to (5Z)-1-ACETYL-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include other quinoline derivatives and imidazolidinone compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of (5Z)-1-ACETYL-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-1-acetyl-5-[(6-methoxy-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H22N4O3S/c1-13(26)25-18(20(27)23-21(25)29)12-15-10-14-11-16(28-2)6-7-17(14)22-19(15)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,27,29)/b18-12-

InChI Key

YSUSOZARZSVROM-PDGQHHTCSA-N

Isomeric SMILES

CC(=O)N1/C(=C\C2=C(N=C3C=CC(=CC3=C2)OC)N4CCCCC4)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=C(N=C3C=CC(=CC3=C2)OC)N4CCCCC4)C(=O)NC1=S

Origin of Product

United States

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